
2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid
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Overview
Description
2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid: is a chemical compound with the molecular formula C15H20BNO5 and a molecular weight of 305.13 g/mol . This compound is characterized by the presence of an acetamido group and a dioxaborolane ring attached to a benzoic acid core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid typically involves the reaction of 2-acetamidobenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of boron-containing compounds for various applications .
Biology and Medicine: Its boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes. Its unique properties make it valuable in the synthesis of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. This interaction can inhibit or modify the activity of enzymes and other proteins, leading to its effects in biological systems .
Comparison with Similar Compounds
Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is similar in structure but has a methyl ester group instead of a carboxylic acid.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an aniline group instead of an acetamido group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound contains a phenol group instead of an acetamido group.
Uniqueness: 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid is unique due to its combination of an acetamido group and a dioxaborolane ring attached to a benzoic acid core. This structure imparts specific chemical properties that make it valuable in various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO5/c1-9(18)17-12-8-10(6-7-11(12)13(19)20)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFHFUAKKXPWLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682252 |
Source
|
Record name | 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-96-8 |
Source
|
Record name | 2-(Acetylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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